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Introduction
ATTO 565 is a fluorescent dye belonging to the rhodamine family, widely utilized in life sciences

for labeling proteins, DNA, and RNA.[1][2] Its notable characteristics include strong absorption,

high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These

properties make ATTO 565 an ideal candidate for a range of applications, including

fluorescence microscopy, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and

high-resolution microscopy techniques such as STED.[1][4] The amine-reactive N-

hydroxysuccinimide (NHS) ester of ATTO 565 is a popular choice for labeling proteins by

forming a stable amide bond with primary amino groups, such as the ε-amino group of lysine

residues and the N-terminal α-amino group.[5][6]

This document provides a detailed protocol for labeling proteins with ATTO 565 NHS ester,

including reagent preparation, the labeling reaction, purification of the conjugate, and

calculation of the degree of labeling.
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Quantitative data for ATTO 565 NHS ester are crucial for accurate calculation of the degree of

labeling (DOL), also known as the dye-to-protein ratio. The following table summarizes these

essential values.

Property Value Reference

Molecular Weight (MW) 708.11 g/mol [1][7]

Maximum Absorption (λmax) 564 nm [1][3]

Molar Extinction Coefficient

(εmax)
120,000 M-1cm-1 [1][3]

Maximum Emission (λfl) 590 nm [1][3]

Fluorescence Quantum Yield

(ηfl)
90% [1][3]

Fluorescence Lifetime (τfl) 4.0 ns [1][4]

Correction Factor at 280 nm

(CF280)
0.12 [1][5]

Experimental Protocols
Reagent and Buffer Preparation
Protein Solution:

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[1][5]

Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with

the protein for reaction with the NHS ester.[1][8][9]

Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with an

optimal pH of 8.0-9.0.[1][8][9] The reaction of NHS esters with amino groups is highly pH-

dependent.[5][9] A pH of 8.3 is a good starting point.[1][9]

If the protein is in a buffer containing amines, it must be dialyzed against an amine-free

buffer like 1X PBS (pH 7.2-7.4) before labeling.[1][8]
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ATTO 565 NHS Ester Stock Solution:

Dissolve the ATTO 565 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1][9]

This solution should be prepared immediately before use, as NHS esters are susceptible to

hydrolysis.[9]

Protein Labeling Workflow

Preparation

Labeling Reaction

Purification

Analysis

Prepare Protein Solution
(2-10 mg/mL in amine-free buffer, pH 8.0-9.0)

Add Dye to Protein Solution
(Molar ratio optimization needed)

Prepare ATTO 565 NHS Ester Stock Solution
(1-2 mg/mL in DMF or DMSO)

Incubate for 30-60 min
at Room Temperature

Separate Labeled Protein from Free Dye
(e.g., Gel Filtration, G-25)

Measure Absorbance
(at 280 nm and 564 nm)

Calculate Degree of Labeling (DOL)
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Caption: Experimental workflow for protein labeling with ATTO 565 NHS ester.

Labeling Reaction
Determine the optimal dye-to-protein molar ratio. This ratio can vary depending on the

protein and the desired degree of labeling. A starting point of a 10:1 molar ratio of dye to

protein is recommended, with further optimization at 5:1, 15:1, and 20:1 if necessary.[8] For

antibodies, a 2-fold molar excess of the dye is often a good starting point.[1]

Slowly add the calculated volume of the ATTO 565 NHS ester stock solution to the protein

solution while gently stirring.

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

[1]

Purification of the Labeled Protein
After the incubation period, it is essential to separate the labeled protein from the unreacted

dye and any hydrolyzed dye molecules.

Gel Permeation Chromatography: This is the most common method for purification. A

Sephadex G-25 column is recommended.[1][9]

Equilibrate the column with an appropriate buffer, such as PBS.

Apply the reaction mixture to the top of the column.

Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will

typically elute first as it is larger than the free dye.

Chemical Reaction
The labeling reaction involves the nucleophilic attack of a primary amine from the protein on

the carbonyl group of the NHS ester of ATTO 565. This results in the formation of a stable

amide bond and the release of N-hydroxysuccinimide.
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Caption: Reaction of ATTO 565 NHS ester with a primary amine on a protein.

Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can

be determined by measuring the absorbance of the labeled protein solution at 280 nm (for the

protein) and 564 nm (for ATTO 565).

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified

protein-dye conjugate solution at 280 nm (A280) and 564 nm (A564).

Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the

protein and the ATTO 565 dye. A correction factor is needed to determine the true

absorbance of the protein.

Corrected A280 = A280, measured - (A564, measured x CF280)

Where CF280 for ATTO 565 is 0.12.[1][5]

Protein Concentration (M) = Corrected A280 / (εprotein x path length)
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Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1)

and the path length is typically 1 cm.

Calculate Dye Concentration:

Dye Concentration (M) = A564, measured / (εdye x path length)

Where εdye for ATTO 565 is 120,000 M-1cm-1.[1][3]

Calculate Degree of Labeling:

DOL = Dye Concentration (M) / Protein Concentration (M)

Summary of Parameters for DOL Calculation
Parameter Symbol Value

Molar Extinction Coefficient of

ATTO 565
εdye 120,000 M-1cm-1

Correction Factor at 280 nm CF280 0.12

Molar Extinction Coefficient of

Protein
εprotein Protein-specific

Absorbance of Conjugate at

564 nm
A564 Measured

Absorbance of Conjugate at

280 nm
A280 Measured

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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